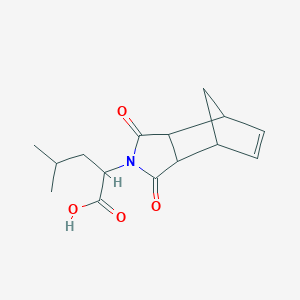

Ácido 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahidro-2H-4,7-metanoisoindol-2-il)-4-metilpentanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

WAY-270630 tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un compuesto modelo para estudiar la modulación de sirtuinas y la inhibición del receptor del factor de crecimiento epidérmico.

Biología: Investigado por sus efectos en los procesos celulares y las vías de señalización.

Medicina: Potenciales aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la modulación de sirtuinas y la actividad del receptor del factor de crecimiento epidérmico.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WAY-270630 implica la reacción de 4-(1H-benzimidazol-2-il)anilina con cloruro de 2,4-dimetoxi-benzoílo bajo condiciones específicas. La reacción típicamente ocurre en presencia de una base como la trietilamina, la cual facilita la formación del producto deseado .

Métodos de Producción Industrial

Los métodos de producción industrial para WAY-270630 no están bien documentados en el dominio público. El proceso de síntesis puede ser escalado optimizando las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

WAY-270630 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir WAY-270630 en sus formas reducidas.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o nucleófilos bajo condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de WAY-270630.

Mecanismo De Acción

WAY-270630 ejerce sus efectos modulando la actividad de las sirtuinas e inhibiendo el receptor del factor de crecimiento epidérmico . El compuesto se une a sitios específicos en estos objetivos, alterando su actividad y afectando las vías de señalización aguas abajo. Esta modulación puede influir en varios procesos celulares, incluyendo el crecimiento celular, la diferenciación y la apoptosis.

Comparación Con Compuestos Similares

Compuestos Similares

Hidrocloruro de Icotinib: Un inhibidor del receptor del factor de crecimiento epidérmico con potencial actividad antineoplásica.

Mesilato de Osimertinib: Un inhibidor irreversible y selectivo para mutantes del receptor del factor de crecimiento epidérmico.

Hidrocloruro de Benidipina: Un bloqueador de los canales de calcio dihidropiridínicos que también inhibe el receptor del factor de crecimiento epidérmico.

Singularidad de WAY-270630

WAY-270630 es único debido a su doble función como modulador de sirtuinas e inhibidor del receptor del factor de crecimiento epidérmico. Esta doble actividad lo convierte en un compuesto valioso para estudiar la interacción entre estas dos vías y sus efectos combinados en los procesos celulares.

Propiedades

IUPAC Name |

2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-7(2)5-10(15(19)20)16-13(17)11-8-3-4-9(6-8)12(11)14(16)18/h3-4,7-12H,5-6H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQLZILRNNWMGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methoxyphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B349203.png)

![(2'S,3S,3'S,10'bR)-2'-(furan-2-carbonyl)-3'-(pyridine-2-carbonyl)spiro[1H-indole-3,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline]-2-one](/img/structure/B349205.png)

![1-(4-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349206.png)

![13-methyl-4-(3-propoxyphenyl)-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B349209.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349210.png)

![7-Bromo-1-(2,5-dimethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349211.png)

![9,9-dimethyl-12-(4-methylphenyl)-2-(3-pyridinyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B349213.png)

![2-(2-hydroxyphenyl)-9,9-dimethyl-12-(3-pyridinyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B349214.png)

![1-(2-Fluorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349215.png)

![10-cyclopropyl-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B349222.png)

![3-benzyl-9-cyclopropyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B349224.png)

![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B349225.png)

![2-(benzylamino)-5-methyl-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]quinolin-4(5H)-one](/img/structure/B349226.png)

![N-(4-acetyl-4'-chloro-1',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B349230.png)